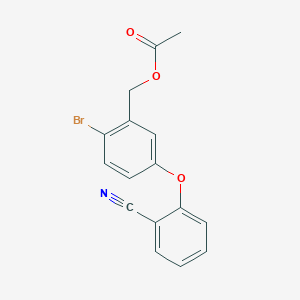

2-Bromo-5-(2-cyanophenoxy)benzyl acetate

Description

2-Bromo-5-(2-cyanophenoxy)benzyl acetate (CAS: 2227126-09-0) is a brominated aromatic ester featuring a benzyl acetate backbone substituted with a bromine atom at the 2-position and a 2-cyanophenoxy group at the 5-position of the benzene ring. Its molecular formula is C₁₆H₁₂BrNO₃, with a molecular weight of 346.18 g/mol.

Properties

Molecular Formula |

C16H12BrNO3 |

|---|---|

Molecular Weight |

346.17 g/mol |

IUPAC Name |

[2-bromo-5-(2-cyanophenoxy)phenyl]methyl acetate |

InChI |

InChI=1S/C16H12BrNO3/c1-11(19)20-10-13-8-14(6-7-15(13)17)21-16-5-3-2-4-12(16)9-18/h2-8H,10H2,1H3 |

InChI Key |

XTSNOXAACPIEAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-cyanophenoxy)benzyl acetate typically involves the reaction of 2-bromo-5-hydroxybenzyl acetate with 2-cyanophenol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control of temperature and pressure. The product is then purified using industrial-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-cyanophenoxy)benzyl acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl acetates with various functional groups.

Oxidation: Benzoic acid derivatives.

Reduction: Amino-substituted benzyl acetates.

Scientific Research Applications

2-Bromo-5-(2-cyanophenoxy)benzyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-cyanophenoxy)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Benzyl Phenyl Acetate (CAS 102-16-9)

- Molecular Formula : C₁₅H₁₄O₂

- Molecular Weight : 226.27 g/mol

- Physical Properties :

- Boiling Point: 317–319°C

- Appearance: Colorless liquid

- Purity: ≥98% (GC)

- Key Differences: Lacks bromine and cyano substituents, reducing molecular weight and reactivity. Higher boiling point compared to simpler esters (e.g., benzyl acetate) due to the phenyl group enhancing van der Waals interactions .

Benzyl Acetate (CAS 140-11-4)

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.17 g/mol

- Physical Properties :

- Boiling Point: ~95°C (flash point)

- Appearance: Colorless liquid

Methyl 2-(5-Bromo-2-methoxyphenyl)acetate (CAS 294860-58-5)

- Molecular Formula : C₁₀H₁₁BrO₃

- Molecular Weight : 259.1 g/mol

- Key Differences: Contains a methoxy group instead of a cyanophenoxy substituent. Methyl ester group reduces steric hindrance compared to the benzyl ester in the target compound .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents | Purity |

|---|---|---|---|---|

| 2-Bromo-5-(2-cyanophenoxy)benzyl acetate | 346.18 | Not reported | Br, 2-cyanophenoxy, acetate | ≥98%* |

| Benzyl Phenyl Acetate | 226.27 | 317–319 | Phenyl, acetate | ≥98% |

| Benzyl Acetate | 150.17 | ~95 | Acetate | Not specified |

| Methyl 2-(5-Bromo-2-methoxyphenyl)acetate | 259.1 | Not reported | Br, methoxy, methyl acetate | Not specified |

*Assumed based on structurally similar compounds in .

Toxicity and Environmental Impact

- This compound: Expected higher aquatic toxicity due to bromine and cyano groups, similar to benzyl phenyl acetate (H412: harmful to aquatic life) . Specific toxicological data are unavailable, but brominated aromatics often exhibit persistence and bioaccumulation risks.

- Benzyl Acetate :

- Benzyl Phenyl Acetate :

- Contains heavy metal impurities (As, Pb) within regulated limits, necessitating careful disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.